N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Overview
Description
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group, a sulfonamide group, and a methoxy group .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the formation of a thiadiazole ring and the attachment of the sulfonamide and methoxy groups .Molecular Structure Analysis
The molecular structure of the compound includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group (-NH2), a sulfonamide group (-SO2NH2), and a methoxy group (-OCH3) .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s inhibitory activity against urease has been proven to be high, with an IC50 value of 2.85-5.83 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 194-196°C . The compound’s molecular weight is 326.39 .Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
The research by Pişkin, Canpolat, and Öztürk (2020) demonstrates the use of benzenesulfonamide derivatives in photodynamic therapy. They synthesized zinc phthalocyanine substituted with benzenesulfonamide groups, showing potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Tautomerism in Crystal Structures
Li, Bond, Johansson, and van de Streek (2014) investigated the crystal structure of a similar compound, revealing insights into tautomerism, which is critical for understanding molecular interactions and stability (Li, Bond, Johansson, & van de Streek, 2014).
Antimicrobial Activity
Vinusha, Shivaprasad, Chandan, and Begum (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole derivatives and found them to exhibit moderate antimicrobial activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Potential
Tsai et al. (2016) reported that aminothiazole-paeonol derivatives, including those with a methoxybenzenesulfonamide group, showed high anticancer potential against various cancer cell lines, indicating their potential as anticancer agents (Tsai et al., 2016).
Cytotoxic Agents
Almasirad et al. (2016) designed and synthesized 1,3,4-thiadiazole derivatives as cytotoxic agents, showing promising results against human tumor cell lines (Almasirad et al., 2016).
ADMET Studies and Anticancer Activity
Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity, demonstrating significant potential against human cancer cell lines (Karakuş et al., 2018).
Anticonvulsant Applications
Sych et al. (2018) developed quality control methods for anticonvulsant substances derived from 1,3,4-thiadiazole, indicating the utility of these compounds in epilepsy treatment (Sych et al., 2018).
Safety And Hazards
Future Directions
The compound shows promising urease inhibitory activity and could be a potential candidate for further evaluation . Its high activity against the urease enzyme suggests that it could be used in the treatment of infections caused by Helicobacter pylori, a bacterium that relies on urease for survival .
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVPGJJTHVQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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